molecular formula C20H40NaO9P B2591035 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt) CAS No. 326495-21-0

1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt)

Cat. No.: B2591035
CAS No.: 326495-21-0
M. Wt: 478.495
InChI Key: VMHJESQIJHKLBB-SQTGWKPBSA-M
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Biochemical Analysis

Biochemical Properties

The role of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) in biochemical reactions is primarily related to its function as a lysophospholipid . It interacts with various enzymes, proteins, and other biomolecules, contributing to the formation of micelles, liposomes, and other types of artificial membranes . The exact nature of these interactions depends on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) on cells and cellular processes are diverse. It can influence cell function by participating in the formation of artificial membranes . This can impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the cell type and the biochemical environment.

Molecular Mechanism

The molecular mechanism of action of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its interactions with other biomolecules to form artificial membranes . This can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects. The exact mechanism depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can change over time. This includes its stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the esterification of myristic acid with glycerol derivatives, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester and phosphate bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing automated reactors to maintain precise reaction conditions. The purity of the final product is typically ensured through various purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can undergo several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in various biological processes.

    Reduction: Reduction reactions can modify the functional groups on the glycerol backbone.

    Substitution: This compound can participate in substitution reactions where the phosphate group can be replaced with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted phospholipids with different functional groups .

Scientific Research Applications

1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. It interacts with membrane proteins and can modulate their activity by altering the local lipid environment. This compound can also serve as a substrate for enzymes involved in lipid metabolism, thereby participating in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is unique due to its specific structure, which allows it to form stable micelles and liposomes. Its ability to interact with both hydrophobic and hydrophilic environments makes it particularly useful in drug delivery and membrane studies .

Properties

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(24)27-15-19(23)17-29-30(25,26)28-16-18(22)14-21;/h18-19,21-23H,2-17H2,1H3,(H,25,26);/q;+1/p-1/t18?,19-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHJESQIJHKLBB-SQTGWKPBSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40NaO9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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